Ceftobiprole

説明

特性

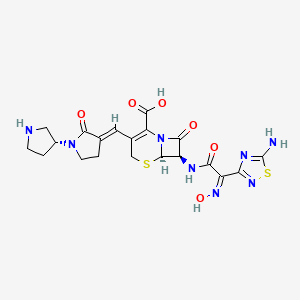

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAZJEPQLGBXGO-SDAWRPRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870229 | |

| Record name | Ceftobiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209467-52-7 | |

| Record name | Ceftobiprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209467-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftobiprole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftobiprole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftobiprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTOBIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ceftobiprole's Precision Assault on MRSA: A Technical Guide to its Mechanism of Action

For Immediate Release

Basel, Switzerland – November 6, 2025 – This in-depth technical guide elucidates the core mechanism of action of ceftobiprole against Methicillin-Resistant Staphylococcus aureus (MRSA), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potent anti-MRSA activity. This compound, a broad-spectrum cephalosporin, exhibits remarkable efficacy against MRSA primarily by targeting and inhibiting Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for resistance to most β-lactam antibiotics.

Core Mechanism: Overcoming MRSA's Primary Defense

The bactericidal activity of this compound stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2] In MRSA, the expression of the mecA gene produces PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective.[3] this compound distinguishes itself through its high binding affinity to PBP2a, effectively neutralizing MRSA's principal resistance mechanism.[4][5]

This compound's unique structure allows it to form a stable acyl-enzyme complex with the active site of PBP2a, thereby inactivating the transpeptidase activity required for peptidoglycan cross-linking.[6] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] Structural analyses of the this compound-PBP2a complex have revealed the molecular interactions that underpin this potent inhibition.[6][7]

Quantitative Efficacy of this compound against MRSA

The in vitro activity of this compound against MRSA has been extensively documented. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) for Penicillin-Binding Proteins (PBPs).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

| Strain | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |

| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | 99.3 |

| Multidrug-Resistant MRSA (MDR-MRSA) | 1 | 2 | 97.8 |

| Ceftaroline-Nonsusceptible MRSA | 2 | 4 | 87.3 |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 | 0.5 | 100.0 |

Data compiled from a study of 8,184 MRSA isolates and 2,789 MDR S. aureus isolates collected in US medical centers from 2016 to 2022.[8][9]

Table 2: 50% Inhibitory Concentration (IC50) of this compound for S. aureus Penicillin-Binding Proteins (PBPs)

| Penicillin-Binding Protein (PBP) | MRSA Strain OC 3726 IC50 (µg/mL) | MSSA Strain ATCC 29213 IC50 (µg/mL) |

| PBP1 | - | ≤1 |

| PBP2 | - | ≤1 |

| PBP2a | High Affinity | - |

| PBP3 | - | ≤1 |

| PBP4 | - | ≤1 |

IC50 values indicate the concentration of this compound required to inhibit 50% of PBP activity. A lower value signifies higher binding affinity. Data from a study on the binding of this compound to PBPs of various bacteria.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the interaction of this compound with MRSA.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a bacterial isolate.

1. Inoculum Preparation:

- Select three to five well-isolated colonies of the MRSA strain from a non-selective agar plate.

- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-2 x 10⁸ CFU/mL.

- Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

- Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

- The final concentrations should typically range from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

- Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.

- Add 10 µL of the prepared bacterial inoculum to each well.

- Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).

- Incubate the plates at 35°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[8][9][11]

Penicillin-Binding Protein (PBP) 2a Competition Assay

This assay is used to determine the binding affinity of this compound for PBP2a.

1. Membrane Preparation:

- Grow MRSA cells to the mid-logarithmic phase and harvest by centrifugation.

- Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).

- Lyse the cells using mechanical disruption (e.g., sonication or French press).

- Centrifuge the lysate at a low speed to remove unbroken cells and debris.

- Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

- Resuspend the membrane pellet in a suitable buffer.

2. Competition Binding:

- Pre-incubate the MRSA membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 35°C).

- Add a fluorescently labeled penicillin, such as Bocillin FL, at a saturating concentration to the mixture. Bocillin FL will bind to any PBPs not already occupied by this compound.

- Incubate for an additional period to allow for the binding of the fluorescent penicillin.

3. Detection and Analysis:

- Stop the reaction by adding a sample buffer and boiling the samples.

- Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Visualize the fluorescently labeled PBPs using a fluorescence imager.

- Quantify the fluorescence intensity of the PBP2a band in each lane.

- The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescence signal of the PBP2a band compared to the control (no this compound).[12]

Visualizing the Molecular Interaction and Experimental Design

To further clarify the mechanism of action and experimental approach, the following diagrams are provided.

Caption: this compound's inhibition of PBP2a disrupts cell wall synthesis in MRSA.

Caption: Workflow for assessing the in vitro efficacy of this compound against MRSA.

References

- 1. Mechanisms of action and antimicrobial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Selection and Characterization of this compound-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Anti-methicillin-resistant Staphylococcus aureus (MRSA) Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into the anti-methicillin-resistant Staphylococcus aureus (MRSA) activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. This compound activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of this compound and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of this compound against methicillin-resistant Staphylococcus aureus of diverse genetic types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Ceftobiprole Medocaril

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftobiprole medocaril is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a prodrug, it is rapidly converted in the plasma to its active metabolite, this compound. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound medocaril. Detailed experimental protocols for key analytical methods are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

This compound medocaril is a complex molecule designed for intravenous administration. Its chemical structure is optimized for stability in formulation and rapid conversion to the active form, this compound, upon entering the bloodstream.

Chemical Name: (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-3-[(E)-[(3'R)-1'-[[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxy]carbonyl]-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monosodium salt.[1]

Chemical Structure:

Physicochemical Properties of this compound Medocaril and this compound

| Property | This compound Medocaril | This compound (Active Moiety) |

| Molecular Formula | C26H25N8NaO11S2[1] | C20H22N8O6S2[2] |

| Molecular Weight | 712.64 g/mol [1] | 534.57 g/mol [2] |

| CAS Registry Number | 252188-71-9[1] | 209467-52-7[3] |

| Appearance | White, yellowish to slightly brownish, cake to broken cake or powder[1] | - |

| Solubility | Freely soluble in water[1] | - |

| pKa | Carboxylic acid: ~1.8-2.8, Oxime: ~9[1] | - |

Pharmacokinetics

This compound medocaril is administered intravenously and is rapidly and almost completely converted to the active drug, this compound, by plasma esterases.[1][4] The pharmacokinetic profile of this compound is characterized by a relatively short half-life and predominantly renal excretion.

Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | 100% (intravenous administration)[4][5] |

| Plasma Protein Binding | 16%[1][3][6][7][8] |

| Volume of Distribution (steady state) | 15.5 - 21.7 L[3][4][5] |

| Elimination Half-life | Approximately 3 hours[1][8] |

| Metabolism | Minimal; converted to an inactive open-ring metabolite[1][4] |

| Excretion | Primarily renal, with ~83% excreted as unchanged this compound[4] |

| Clearance | ~4.98 L/h[4] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs).[4] A key feature of this compound is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are key resistance determinants in these pathogens.

Signaling Pathway: Bacterial Peptidoglycan Synthesis and Inhibition by this compound

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound on PBPs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow: Broth Microdilution MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound in a suitable solvent. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Within 15 minutes of preparation, inoculate each well (containing 50 or 100 µL of the diluted antimicrobial agent) with an equal volume of the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C in ambient air for 16-20 hours.

-

Interpretation: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the extent of drug binding to plasma proteins.

Workflow: Equilibrium Dialysis for Protein Binding

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Detailed Steps:

-

Apparatus Setup: Assemble the equilibrium dialysis cells, separating the two chambers with a semi-permeable membrane that allows the passage of small molecules (like this compound) but retains larger proteins (like albumin).

-

Sample Preparation: Spike human plasma with a known concentration of this compound.

-

Dialysis: Add the this compound-spiked plasma to one chamber of the dialysis cell and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

-

Incubation: Incubate the dialysis apparatus at 37°C with gentle shaking or rotation to facilitate equilibration. The time to reach equilibrium should be determined experimentally but is typically between 4 and 24 hours.

-

Sample Analysis: After incubation, carefully collect aliquots from both the plasma and buffer chambers. Determine the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The percentage of protein binding is calculated using the following formula: % Protein Binding = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] * 100 Where the total drug concentration is measured in the plasma chamber and the free drug concentration is measured in the buffer chamber at equilibrium.

Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantitative analysis of this compound in plasma samples.

Detailed Steps:

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 200-300 µL of a precipitating agent (e.g., acetonitrile or methanol). Vortex the mixture vigorously for 30-60 seconds to precipitate the plasma proteins. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Chromatographic Separation: Transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 10-50 µL) onto an appropriate HPLC column (e.g., a C18 or biphenyl column). Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to achieve optimal separation from endogenous plasma components.

-

Detection: Detect this compound using a UV detector at its maximum absorbance wavelength (around 320 nm).

-

Quantification: Create a calibration curve by spiking known concentrations of this compound into drug-free plasma and processing these standards in the same manner as the unknown samples. Quantify the this compound concentration in the unknown samples by comparing their peak areas to the calibration curve.

Prodrug Conversion

This compound medocaril is designed as a water-soluble prodrug to enable intravenous administration. In the bloodstream, it is rapidly and extensively converted to the active antibiotic, this compound, by the action of non-specific plasma esterases. This conversion involves the hydrolysis of the ester linkage in the medocaril moiety.

Logical Relationship: Prodrug Conversion

Caption: Conversion of the prodrug this compound medocaril to the active this compound by plasma esterases.

Conclusion

This compound medocaril represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant Gram-positive organisms. Its chemical design as a prodrug facilitates effective delivery, while the active moiety, this compound, possesses a potent mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antibiotic. A thorough understanding of its chemical and pharmacological properties is crucial for its optimal use in clinical settings and for the development of future generations of cephalosporins.

References

- 1. enamine.net [enamine.net]

- 2. PLASMA / SERUM PROTEIN BINDING BY EQUILIBRIUM DIALYSIS TECHNIQUE | PPTX [slideshare.net]

- 3. Improved procedure for the determination of protein binding by conventional equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound quantification in human serum by HPLC-UV to implement routine TDM in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

In Vitro Spectrum of Activity of Ceftobiprole Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftobiprole, the active moiety of the prodrug this compound medocaril, is a fifth-generation cephalosporin with a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria.[1] A distinguishing feature of this compound is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound against clinically relevant Gram-positive bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

The following tables summarize the in vitro activity of this compound, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Methicillin-Susceptible S. aureus (MSSA) | 11,580 | 0.5 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 8,184 | 1 | 2 |

| Multidrug-Resistant (MDR) MSSA | - | 0.5 | 0.5 |

| Multidrug-Resistant (MDR) MRSA | 2,789 | 1 | 2 |

Data compiled from multiple studies.[4]

Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci (CoNS)

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Methicillin-Susceptible CoNS (MS-CoNS) | - | 0.25 | 0.5 |

| Methicillin-Resistant CoNS (MR-CoNS) | - | 1 | 2 |

Data compiled from multiple studies.

Table 3: In Vitro Activity of this compound against Streptococcus pneumoniae

| Organism (Resistance Phenotype) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | - | ≤0.06 | ≤0.06 |

| Penicillin-Intermediate S. pneumoniae (PISP) | - | 0.06 | 0.12 |

| Penicillin-Resistant S. pneumoniae (PRSP) | - | 0.5 | 1 |

Data compiled from recent studies.

Table 4: In Vitro Activity of this compound against Enterococcus Species

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Enterococcus faecalis | - | 0.25 | 2 |

| Enterococcus faecium | - | >32 | >32 |

Data compiled from recent studies.

Experimental Protocols: MIC Determination Methodologies

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of an antimicrobial agent. The following sections detail the standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (Based on M07 Document Series)

The CLSI provides detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted reference method.[5][6][7][8][9]

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Antimicrobial Agent: Prepare a stock solution of this compound of known concentration. Serial two-fold dilutions are then made in the CAMHB to achieve the desired final concentrations in the microdilution tray wells.

-

Inoculum: From a pure culture of 4-5 colonies grown overnight on a non-selective agar plate, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Microdilution Trays: Use sterile 96-well microtiter plates.

2. Procedure:

-

Dispense 100 µL of the appropriate CAMHB with and without the antimicrobial agent into the wells of the microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculate each well (except for the sterility control well) with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

3. Interpretation of Results:

-

The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is determined by observing the absence of turbidity in the wells.

EUCAST Broth Microdilution Method

The EUCAST methodology is similar to the CLSI protocol with some specific recommendations.

1. Preparation of Materials:

-

Media: Mueller-Hinton Broth (MHB) is recommended for non-fastidious organisms. For fastidious bacteria like streptococci, MHB supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F) is used.

-

Antimicrobial Agent: Serial dilutions of this compound are prepared in the appropriate broth.

-

Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Microdilution Trays: Standard 96-well microtiter plates are used.

2. Procedure:

-

Dispense the antimicrobial dilutions and broth into the microtiter plates.

-

Inoculate the wells with the standardized bacterial suspension.

-

Include growth and sterility controls.

-

Incubate the plates at 35°C ± 1°C for 18 ± 2 hours in ambient air.

3. Interpretation of Results:

-

The MIC endpoint is read as the lowest concentration of the agent that inhibits visible growth. Reading can be done manually or with an automated reader. For some antibiotic-organism combinations, specific reading guidelines apply (e.g., ignoring trailing endpoints).

Quality Control: For both CLSI and EUCAST methods, routine testing of quality control (QC) strains with known MIC ranges is essential to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC® 29213, Streptococcus pneumoniae ATCC® 49619, and Enterococcus faecalis ATCC® 29212.[1][4][10][11]

Mandatory Visualizations

Mechanism of Action: this compound Interaction with Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][12] This is achieved through its high affinity for and binding to essential penicillin-binding proteins (PBPs), including the modified PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae.[2][12][13][14] This binding inactivates the transpeptidase activity of the PBPs, thereby blocking the cross-linking of peptidoglycan chains, which is a critical step in maintaining the integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Caption: this compound's mechanism of action via PBP inhibition.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps involved in the broth microdilution method for determining the MIC of this compound.

References

- 1. liofilchem.com [liofilchem.com]

- 2. Mechanisms of action and antimicrobial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. dokumen.pub [dokumen.pub]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. The antimicrobial activity of this compound against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Binding of this compound and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Decoding Resistance: A Technical Guide to Ceftobiprole's Evolving Challenge

For Immediate Release

A Deep Dive into Bacterial Defenses Against a Key Antimicrobial Agent

This technical guide offers an in-depth exploration of the molecular and cellular mechanisms conferring bacterial resistance to Ceftobiprole, a fifth-generation cephalosporin with broad-spectrum activity. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of resistance pathways, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts.

This compound is a potent antimicrobial agent designed to combat challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and certain Gram-negative bacteria. Its efficacy stems from a high affinity for essential penicillin-binding proteins (PBPs), including the notoriously difficult-to-inhibit PBP2a of MRSA, thereby disrupting bacterial cell wall synthesis and leading to cell death. However, the emergence of resistance threatens its clinical utility. Understanding the underpinnings of this resistance is paramount for the development of next-generation therapeutics and effective antimicrobial stewardship.

Primary Mechanisms of Resistance

Bacterial resistance to this compound is a multifaceted phenomenon primarily driven by three key mechanisms:

-

Alterations in Penicillin-Binding Proteins (PBPs): This is the most significant mechanism of resistance, particularly in MRSA. Specific mutations in the mecA gene, which encodes PBP2a, can reduce the binding affinity of this compound, rendering it less effective. Additionally, mutations in other PBPs, such as PBP1, PBP2, PBP3, and PBP4, have also been implicated in conferring resistance, sometimes even in the absence of mecA.

-

Enzymatic Degradation by β-Lactamases: While this compound is stable against hydrolysis by common staphylococcal β-lactamases (PC1) and class A and C β-lactamases, it can be broken down by extended-spectrum β-lactamases (ESBLs) of the TEM, SHV, and CTX-M types, as well as class B (metallo-β-lactamases) and some class D β-lactamases. This mechanism is particularly relevant for Gram-negative bacteria.

-

Efflux Pumps: In some bacteria, particularly Pseudomonas aeruginosa, active efflux pumps can transport this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels. This is often a contributor to low-level resistance that can pave the way for the development of higher-level resistance through other mechanisms.

Quantitative Analysis of this compound Resistance

The following tables summarize key quantitative data on this compound resistance, providing a comparative overview of its activity against various bacterial isolates.

Table 1: this compound MIC Values for Resistant S. aureus Strains

| Strain Background | Key Mutations | This compound MIC (µg/mL) | Reference |

| MRSA (Clinical Isolates) | PBP substitutions and a novel insertion in PBP2a | ≥4 | |

| MRSA (Community-Associated) | Mutations in PBP1, PBP2, PBP3, and PBP4 (wild-type mecA) | 32 | |

| MRSA (lacking mecA, mecB, mecC) | Mutations in PBP1, PBP2, PBP3, and PBP4 | Slightly above breakpoint | |

| MRSA COLnex (transformed) | mecA mutation E447K | 64 | |

| MRSA SF8300 (passaged mutant) | mecA mutation E447K | 4 | |

| MRSA COLnex (passaged mutant) | Multiple mecA mutations | 128 | |

| MRSA COLnex (no mecA, passaged) | Chromosomal gene mutations | 256 |

Table 2: this compound MIC50 and MIC90 Values for Key Pathogens

| Organism | Specimen Source/Region | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible | Reference(s) |

| S. aureus (all) | Hospital-acquired respiratory tract infections (UK) | 0.5 | 1 | Not specified | |

| Methicillin-susceptible S. aureus (MSSA) | United States (2016-2022) | 0.5 | 0.5 | 100% | |

| Methicillin-resistant S. aureus (MRSA) | United States (2016-2022) | 1 | 2 | 99.3% | |

| Methicillin-resistant S. aureus (MRSA) | Riyadh, Saudi Arabia | 1 | 1.5 | 100% | |

| Methicillin-resistant S. aureus (MRSA) | Ancona, Italy | 1 | 4 | 88% | |

| Multidrug-resistant P. aeruginosa | Riyadh, Saudi Arabia | 16 | 32 | 30.2% | |

| P. aeruginosa | Europe and Turkey | 2 | >8 | 64.6% | |

| P. aeruginosa | United States | Not specified | Not specified | 72.7% |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial susceptibility and the investigation of resistance mechanisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organism. b. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. b. The growth control well should show turbidity, and the sterility control well should remain clear. c. Quality control should be performed using reference strains such as S. aureus ATCC 29213 and P. aeruginosa ATCC 27853.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by E-test

The E-test is a gradient diffusion method for determining the MIC of an antimicrobial agent.

1. Inoculum Preparation: a. Prepare a standardized inoculum as described in Protocol 1 (0.5 McFarland standard).

2. Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution. c. Allow the agar surface to dry for 5-15 minutes before applying the E-test strip.

3. Application of E-test Strip: a. Aseptically apply the this compound E-test strip to the surface of the agar with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

4. Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results: a. An elliptical zone of inhibition will form around the strip. b. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

The Journey of Ceftobiprole: From Bench to Bedside

An In-depth Technical Guide on the Discovery, Development, and Mechanism of a Novel Fifth-Generation Cephalosporin

Abstract

Ceftobiprole, marketed as Zevtera and Mabelio, represents a significant advancement in the cephalosporin class of antibiotics.[1] As a fifth-generation agent, its hallmark is a broad spectrum of activity that includes difficult-to-treat Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), alongside coverage of many Gram-negative bacteria.[2][3] Its development was a targeted effort to address the growing challenge of antimicrobial resistance. Administered intravenously as the prodrug this compound medocaril to enhance solubility, it is rapidly converted in the body to its active form.[4][5] This guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and regulatory milestones of this compound, intended for researchers and drug development professionals.

Discovery and Design Rationale

The development of this compound was driven by the urgent need for new β-lactam antibiotics effective against MRSA. Resistance in MRSA is primarily mediated by the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a.[5][6] PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective.[6]

The design of this compound incorporated specific structural modifications to overcome this challenge:

-

C-3 Side Chain: A novel pyrrolidinone-3-ylidenemethyl group was specifically engineered to create a strong binding affinity to the allosteric site of PBP2a in staphylococci and PBP2x in pneumococci.[7]

-

C-7 Side Chain: An aminothiazoyl-hydroxyimino group, common in later-generation cephalosporins, provides stability against hydrolysis by many common β-lactamases, particularly staphylococcal penicillinase.[7]

This dual-feature design allows this compound to effectively inhibit the transpeptidase activity of essential PBPs even in resistant strains. Due to poor water solubility, the active drug was formulated as a water-soluble ester prodrug, this compound medocaril, which is rapidly cleaved by plasma esterases into active this compound after intravenous administration.[4][7]

Mechanism of Action

Like all β-lactam antibiotics, this compound's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[8][9] It covalently binds to the active site of essential penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final steps of peptidoglycan synthesis.[1][9] This inactivation leads to the arrest of cell wall construction, resulting in cell lysis and bacterial death.[2]

This compound's broad spectrum is a result of its high affinity for a range of PBPs across different species:[1][2][10]

-

Staphylococcus aureus (including MRSA): High affinity for PBP2a.[1]

-

Streptococcus pneumoniae (penicillin-resistant): Potent binding to PBP2x and PBP2b.[1][3]

-

Enterococcus faecalis: Binds to PBP5.[1]

-

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): Strong binding to essential PBPs like PBP2 and PBP3.[2]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent in vitro activity against a wide array of Gram-positive and Gram-negative pathogens. Early studies established its efficacy against clinical isolates, including multidrug-resistant strains.[11][12]

Table 1: Summary of In Vitro Activity (MIC) of this compound

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 0.25 - 0.5 | 0.5 - 1 |

| Staphylococcus aureus (MRSA) | 1 - 2 | 2 - 4 |

| Streptococcus pneumoniae (Penicillin-S) | ≤0.03 | ≤0.03 - 0.06 |

| Streptococcus pneumoniae (Penicillin-R) | 0.12 - 0.25 | 0.25 - 0.5 |

| Enterococcus faecalis | 2 - 4 | 4 - 8 |

| Haemophilus influenzae | ≤0.06 | ≤0.06 - 0.12 |

| Escherichia coli | 0.12 - 0.25 | 0.5 - 4 |

| Pseudomonas aeruginosa | 2 - 8 | 16 - >32 |

Note: Values are compiled from various surveillance studies. Specific MICs can vary by region and strain.[11][12]

In Vivo Animal Models

The in vivo efficacy of this compound was confirmed in various animal infection models, which were crucial for establishing its pharmacokinetic/pharmacodynamic (PK/PD) profile.[13]

Experimental Protocol: Murine Thigh and Lung Infection Models

-

Animal Model: Neutropenic mice are typically used to evaluate the drug's efficacy independent of the host immune system. Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days -4 and -1 before infection.[13]

-

Infection: A bacterial suspension of a specific strain (e.g., MRSA, PRSP) is injected into the thigh muscle or instilled intranasally for lung infection.[13]

-

Treatment: At a set time post-infection (e.g., 2 hours), this compound is administered subcutaneously or intravenously at various doses and schedules (dose fractionation studies).[13]

-

Pharmacokinetics: Blood samples are collected at multiple time points to determine serum drug concentrations using a microbiological assay or LC-MS.[13]

-

Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh or lung tissue is homogenized. The number of colony-forming units (CFU) is determined by plating serial dilutions. Efficacy is measured as the change in log₁₀ CFU compared to the initial bacterial load.[13]

These studies consistently demonstrated that the PK/PD index best correlated with this compound's efficacy is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[13]

Table 2: Summary of In Vivo Pharmacodynamic Parameters

| Parameter | Finding |

|---|---|

| PK/PD Index | %fT > MIC (Time-dependent killing)[13] |

| Static Dose Target (%fT > MIC) | S. aureus: 14-28%S. pneumoniae: 15-22%Enterobacteriaceae: 36-45%[13] |

| In Vivo PAE (MRSA) | 3.8 to 4.8 hours[13] |

| In Vivo PAE (PRSP) | 0 to 0.8 hours[13] |

PAE: Post-Antibiotic Effect

Pharmacokinetics and Metabolism

This compound is administered as the prodrug this compound medocaril, which is essential for its formulation.[5]

Conversion to the active moiety, this compound, is rapid and complete, mediated by non-specific plasma esterases.[10][14] this compound itself undergoes minimal metabolism, with about 4% being converted to an inactive open-ring metabolite.[8][9] The drug is primarily eliminated unchanged through renal excretion via glomerular filtration.[10]

Table 3: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability (IV) | 100%[8][9] |

| Mean Cₘₐₓ (multiple doses) | 33.0 µg/mL[8] |

| Mean AUC₀₋₈ₕ (multiple doses) | 102 µg*h/mL[8] |

| Plasma Protein Binding | ~16%[9][10] |

| Volume of Distribution (Vd) | 15.5 - 18.0 L[8][9] |

| Elimination Half-life (t½) | ~3 hours[10] |

| Primary Route of Elimination | Renal[9][10] |

Clinical Development and Efficacy

This compound's efficacy and safety were established through a series of robust Phase III clinical trials for several indications.

Clinical Trial Protocols

General Design: The pivotal trials were typically multicenter, randomized, double-blind, active-controlled studies designed to establish non-inferiority to a standard-of-care comparator.

-

Patient Population: Patients meeting specific diagnostic criteria for the infection under study (e.g., CABP, SAB) were enrolled.[15][16]

-

Randomization: Patients were randomized, often in a 1:1 ratio, to receive either this compound or the comparator drug(s).[15]

-

Blinding: A double-dummy design was often used to maintain blinding when the comparator agents had different dosing schedules or routes of administration.[15]

-

Primary Endpoint: The primary measure of efficacy was typically the clinical cure rate at a "Test-of-Cure" (TOC) visit, which occurred 7-14 days after the end of therapy. Non-inferiority was declared if the lower bound of the 95% confidence interval for the treatment difference was above a pre-specified margin (e.g., -15%).[11][15]

Table 4: Summary of Pivotal Phase III Clinical Trial Results

| Indication | Trial Identifier | Comparator(s) | Primary Endpoint | This compound Cure Rate | Comparator Cure Rate | Outcome |

|---|---|---|---|---|---|---|

| S. aureus Bacteremia (SAB) | ERADICATE (NCT03137235) | Daptomycin (+/- Aztreonam) | Overall Success at Day 70 | 69.8% | 68.7% | Non-inferior[17] |

| Acute Bacterial Skin & Skin Structure Infections (ABSSSI) | TARGET (NCT03137173) | Vancomycin + Aztreonam | Early Clinical Response (48-72h) | 91.3% | 88.1% | Non-inferior[18][19] |

| Community-Acquired Pneumonia (CABP) - Adults | NCT00210964 | Ceftriaxone (+/- Linezolid) | Clinical Cure at TOC | 76.4% | 79.3% | Non-inferior[17][18] |

| Hospital-Acquired Pneumonia (HAP) | NCT00229092 | Ceftazidime + Linezolid | Clinical Cure at TOC | 49.8% vs 52.8% (Clinically Evaluable) | 68.8% vs 71.0% (Microbiologically Evaluable) | Non-inferior[1] |

Regulatory History

This compound's path to market was lengthy. An initial submission to the European Medicines Agency (EMA) received a negative opinion in 2010 due to concerns about data quality and inconsistencies in pivotal studies.[8][14] After Basilea Pharmaceutica regained the rights and conducted new pivotal trials, the drug achieved regulatory success.

-

First Approval: Canada, October 2017, for CAP and HAP (excluding VAP).[7][8]

-

European Approval: Approved in multiple European countries for HAP (excluding VAP) and CAP.[1]

-

FDA Approval: United States, April 3, 2024.[17][19][20] The FDA approved this compound for:

Conclusion

The development of this compound is a testament to rational drug design aimed at overcoming specific resistance mechanisms. Its journey highlights the rigorous and often prolonged process of bringing a new antibiotic from concept to clinical use. With its potent activity against MRSA and a broad range of other pathogens, this compound provides a valuable new option for treating several serious and life-threatening bacterial infections. Its clinical utility will continue to be defined as it is integrated into therapeutic practice and as post-market surveillance data accumulates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action and antimicrobial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probability of Target Attainment for this compound as Derived from a Population Pharmacokinetic Analysis of 150 Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. tga.gov.au [tga.gov.au]

- 11. Results of a Double-Blind, Randomized Trial of this compound Treatment of Complicated Skin and Skin Structure Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vivo Pharmacodynamics of this compound against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Medocaril Sodium | C26H26N8O11S2 | CID 135413544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. jwatch.org [jwatch.org]

- 18. drugtopics.com [drugtopics.com]

- 19. fda.gov [fda.gov]

- 20. drugs.com [drugs.com]

- 21. Basilea Wins FDA Approval for Antibiotic Ending 15-Year Regulatory Quest - BioSpace [biospace.com]

Physicochemical Properties of Ceftobiprole and its Prodrug: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of the fifth-generation cephalosporin, ceftobiprole, and its water-soluble prodrug, this compound medocaril. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the characteristics that influence the behavior, formulation, and clinical application of this important antibiotic.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Due to its low aqueous solubility, this compound is administered intravenously as its prodrug, this compound medocaril.[4][5] This prodrug form is rapidly converted in the body to the active this compound by plasma esterases.[6][7] Understanding the distinct physicochemical properties of both the active drug and its prodrug is crucial for formulation development, stability assessment, and optimizing therapeutic efficacy.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and this compound medocaril.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂N₈O₆S₂ | [8] |

| Molecular Weight | 534.57 g/mol | [7] |

| Water Solubility | 0.159 mg/mL | [7] |

| ~0.04 mg/mL (experimentally determined) | [2] | |

| DMSO Solubility | 2 mg/mL (Acidified) | [8] |

| logP | -1.3 (ALOGPS) | [7] |

| -4.7 (ChemAxon) | [7] | |

| pKa (Strongest Acidic) | 2.89 | [7] |

| pKa (Strongest Basic) | 10.4 | [7] |

| Polar Surface Area | 203.44 Ų | [7] |

| Hydrogen Bond Donor Count | 5 | [7] |

| Hydrogen Bond Acceptor Count | 11 | [7] |

| Protein Binding | 16% | [9][10] |

Table 2: Physicochemical Properties of this compound Medocaril

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₆N₈O₁₁S₂ | [6] |

| Molecular Weight | 690.7 g/mol | [6] |

| Water Solubility | Freely soluble | [10][11] |

| 0.131 mg/mL (ALOGPS) | [12] | |

| 0.111 mg/mL (ALOGPS, sodium salt) | [13] | |

| DMSO Solubility | 250 mg/mL (with ultrasonic) | [14] |

| logP | 0.16 (ALOGPS) | [12] |

| -0.97 (ChemAxon) | [12][13] | |

| pKa (Strongest Acidic) | 3.19 | [12][13] |

| 2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C) | [10][11] | |

| ~9 (oxime functional group) | [10][11] | |

| pKa (Strongest Basic) | 0.43 | [12][13] |

| Polar Surface Area | 256.48 Ų | [12] |

| Hydrogen Bond Donor Count | 4 | [12] |

| Hydrogen Bond Acceptor Count | 13 | [12] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for determining the physicochemical properties of this compound and its prodrug.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for assessing the stability of this compound and this compound medocaril and for separating the active pharmaceutical ingredient (API) from its degradation products.

-

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

-

Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS) detector.[2][7]

-

Chromatographic Conditions:

-

Column: Kinetex Biphenyl column (e.g., 4.6 x 150 mm, 5 µm).[1][2]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate buffer pH 5.8 or 10 mM phosphate buffer pH 2.6) and an organic solvent (e.g., acetonitrile).[1][2][7]

-

Flow Rate: Typically 1 mL/min.[1]

-

Column Temperature: Maintained at a controlled temperature, for instance, 30°C or 40°C, to ensure reproducibility and peak symmetry.[1][2]

-

Detection: UV detection at a wavelength of 320 nm for this compound.[1][12] Mass spectrometry can be used for the identification of degradation products.[2][7]

-

-

Sample Preparation:

-

Forced Degradation Studies: this compound is subjected to stress conditions as per ICH guidelines (acidic, alkaline, oxidative, photolytic, and thermolytic stress) to generate degradation products.[2][7][15]

-

Solution Preparation: Due to this compound's low aqueous solubility, a cosolvent like DMSO (e.g., 10% in water) may be used to prepare stock solutions for analysis.[2]

-

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4]

Solubility Determination

Determining the aqueous solubility of this compound is essential for understanding its dissolution characteristics.

-

Objective: To determine the equilibrium solubility of this compound in aqueous media.

-

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a specific volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]

-

After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.[13]

-

The experiment is performed in triplicate to ensure accuracy.[10]

-

pKa Determination

The pKa values are critical for predicting the ionization state of the molecules at different physiological pHs, which influences their solubility, absorption, and interaction with biological targets.

-

Objective: To determine the acid dissociation constants (pKa) of this compound and this compound medocaril.

-

Methodology (Potentiometric Titration):

-

A solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent system).

-

The solution is acidified to a low pH (e.g., 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).

-

The solution is then titrated with a standard base solution (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

The pH is recorded as a function of the volume of titrant added.

-

The pKa values are determined from the inflection points of the resulting titration curve. The midpoint of the buffer region, where the pH changes minimally, corresponds to the pKa.

-

The titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from dissolved carbon dioxide.

-

Visualizations

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its high affinity for and inhibition of essential penicillin-binding proteins (PBPs).[1][2][3]

Caption: Mechanism of action of this compound.

Prodrug Conversion and Metabolism

This compound medocaril is rapidly converted to the active drug, this compound, in the plasma.

Caption: Conversion of this compound medocaril to this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound using a stability-indicating HPLC method.

Caption: Workflow for this compound stability testing.

Conclusion

The physicochemical properties of this compound and its prodrug, this compound medocaril, are integral to their pharmaceutical development and clinical utility. The high water solubility of the prodrug allows for intravenous administration, while its rapid enzymatic conversion ensures efficient delivery of the active this compound to the site of infection. The inherent stability of this compound under specific conditions, as determined by rigorous analytical methods, is a key factor in its formulation and storage. This guide provides a foundational understanding of these properties for professionals in the field of drug development and research.

References

- 1. Validation and Application of an HPLC-DAD Method for Routine Therapeutic Drug Monitoring of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Degradation Kinetics and Structural Analysis of Related Substances of this compound by HPLC with UV and MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. psecommunity.org [psecommunity.org]

- 5. Antistaphylococcal Activity of this compound, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of Degradation Kinetics and Structural Analysis of Related Substances of this compound by HPLC with UV and MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Ceftobiprole's Potent Activity Against Vancomycin-Intermediate Staphylococcus aureus (VISA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant clinical challenge, rendering one of the last lines of defense against methicillin-resistant S. aureus (MRSA) less effective. The emergence of VISA has necessitated the development of novel antimicrobial agents with reliable activity against these resilient strains. Ceftobiprole, an advanced-generation cephalosporin, has demonstrated potent in vitro and in vivo activity against a broad spectrum of Gram-positive pathogens, including VISA. This technical guide provides a comprehensive overview of the activity of this compound against VISA, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

In Vitro Susceptibility of VISA to this compound

This compound consistently exhibits low minimum inhibitory concentrations (MICs) against VISA strains, indicating potent in vitro activity. Multiple studies have demonstrated that this compound's efficacy against VISA is significantly greater than that of vancomycin.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound and vancomycin against various S. aureus phenotypes, including VISA, as reported in several key studies.

| Staphylococcus aureus Phenotype | Number of Strains | This compound MIC (mg/L) | Vancomycin MIC (mg/L) | Reference |

| VISA | 3 | 1-2 | 2-4 | [1][2] |

| VISA (PC3) | 1 | 2 | 8 | |

| VISA (Mu50) | 1 | 1 | 8 |

| S. aureus Isolate Category | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Percent Susceptible (%) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 1 | 2 | 99.3 | [3] |

| Multidrug-Resistant S. aureus (MDR) | 1 | 2 | 98.1 | [3] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | 98.3 | [3] |

Pharmacodynamic and In Vivo Efficacy

In vitro pharmacodynamic models and in vivo animal studies have further substantiated the potent bactericidal activity of this compound against VISA.

In Vitro Pharmacodynamic Model

An in vitro model simulating human pharmacokinetics demonstrated the superior activity of this compound compared to vancomycin against VISA.

-

This compound : Achieved bactericidal activity (≥3 log10 killing) against VISA strains at simulated doses of 500 mg intravenously every 8 hours.[1][4] The time above MIC (T > MIC) for this compound was ≥100%, with MICs ≤2 mg/L.[1][4]

-

Vancomycin : Exhibited only bacteriostatic activity against VISA, with a 0.4-0.7 log10 reduction in colony-forming units (CFU) at 24 hours.[1][4]

Experimental Endocarditis Model

In a rat model of experimental endocarditis caused by VISA strains, this compound demonstrated significant efficacy.

-

Monotherapy : this compound monotherapy was effective in treating VISA experimental endocarditis.

-

Combination Therapy : Subtherapeutic doses of this compound acted synergistically with vancomycin, restoring the efficacy of vancomycin against VISA infections. This combination broadens the therapeutic options for treating severe VISA infections. In a separate study, this compound was superior to vancomycin in reducing the bacterial load in cardiac vegetations in animals infected with VISA.[5]

Mechanism of Action

This compound's potent activity against VISA and other resistant staphylococci stems from its unique mechanism of action, which involves the inhibition of essential penicillin-binding proteins (PBPs).

Caption: Mechanism of this compound action against MRSA/VISA.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through the targeting of PBPs.[6][7] A key feature of this compound is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[6][7] This strong binding to PBP2a allows this compound to effectively bypass the primary mechanism of β-lactam resistance in MRSA and VISA.[6][7]

Experimental Protocols

In Vitro Pharmacodynamic Model Protocol

The following workflow outlines the methodology used to assess the pharmacodynamics of this compound and vancomycin against VISA in an in vitro model.[4]

Caption: Workflow for the in vitro pharmacodynamic study.

Methodology Details:

-

Inoculum Preparation : The pharmacodynamic model was inoculated with a starting concentration of 1 x 106 cfu/mL of the VISA strain.[4]

-

Drug Dosing Simulation :

-

This compound : Dosed at 0, 8, and 16 hours to simulate the free maximum concentration (fCmax) of 30 mg/L and a half-life (t1/2) of 3.5 hours, corresponding to a 500 mg intravenous dose every 8 hours.[4]

-

Vancomycin : Dosed at 0 and 12 hours to simulate an fCmax of 20 mg/L and a t1/2 of 8 hours, corresponding to a 1 g intravenous dose every 12 hours.[4]

-

-

Sampling and Analysis : Samples were collected at various time points over a 24-hour period to determine the viable bacterial count (cfu/mL).[4]

Susceptibility Testing Protocol

Minimum inhibitory concentrations (MICs) are determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Standard workflow for MIC determination.

Conclusion

This compound demonstrates robust and reliable bactericidal activity against vancomycin-intermediate Staphylococcus aureus (VISA). Its potent in vitro activity, characterized by low MIC values, is translated into in vivo efficacy as demonstrated in pharmacodynamic models and animal studies. The mechanism of action, involving the effective inhibition of PBP2a, provides a strong rationale for its use against VISA and other resistant staphylococcal strains. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent in the management of serious infections caused by VISA. For drug development professionals, this compound serves as an important benchmark for novel anti-MRSA/VISA compounds. For researchers and scientists, further investigation into the synergistic potential of this compound with other antimicrobial agents and its role in preventing the emergence of resistance is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic activity of this compound compared with vancomycin versus methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Mechanisms of action and antimicrobial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action and antimicrobial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Designing Clinical Trials for Ceftobiprole in Treating Pneumonia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing robust clinical trials for Ceftobiprole in the treatment of Community-Acquired Pneumonia (CAP) and Hospital-Acquired Pneumonia (HAP). The protocols outlined below are based on established clinical trial data and regulatory guidelines, ensuring a framework for generating high-quality, submittable data.

Introduction to this compound

This compound is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3][4] Its potent bactericidal action, including against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, makes it a promising candidate for the empirical treatment of pneumonia.[3][5][6] this compound medocaril, the prodrug form, is administered intravenously and is rapidly converted to its active form, this compound.[1][7][8]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][8][9] It binds to essential penicillin-binding proteins (PBPs), including PBP2a in MRSA and PBP2x in penicillin-resistant Streptococcus pneumoniae, thereby disrupting peptidoglycan synthesis and leading to bacterial cell lysis.[1][3][8][9]

Figure 1: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Properties

Understanding the PK/PD profile of this compound is crucial for designing effective dosing regimens in clinical trials.

Pharmacokinetics

-

Prodrug Conversion: this compound medocaril is rapidly converted to the active this compound by plasma esterases.[8]

-

Distribution: It has a steady-state volume of distribution that approximates the extracellular fluid volume.[8][10] Plasma protein binding is minimal (~16%).[3][8][10]

-

Metabolism: this compound undergoes minimal metabolism.[8][10]

-

Excretion: Primarily eliminated unchanged through renal excretion.[7][8][10] The terminal elimination half-life is approximately 3 hours.[10]

Pharmacodynamics

This compound exhibits time-dependent bactericidal activity, where the efficacy is correlated with the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Administration Route | Intravenous | [7],[1] |

| Plasma Protein Binding | ~16% | [8],[3],[10] |

| Volume of Distribution | ~18.4 L | [10] |

| Elimination Half-life | ~3 hours | [10] |

| Primary Route of Excretion | Renal | [7],[8],[10] |

Clinical Trial Design for Pneumonia

The design of Phase III clinical trials for this compound in pneumonia should follow a randomized, double-blind, multicenter, non-inferiority approach.[11][12]

Study Population

Inclusion Criteria:

-

Adult patients (≥18 years) with a diagnosis of CAP requiring hospitalization or HAP (excluding VAP).[2][11][13]

-

Radiographic evidence of pneumonia (e.g., new or progressive infiltrate on chest X-ray).[14]

-

Presence of clinical signs and symptoms of pneumonia.

Exclusion Criteria:

-

Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.[11][13]

-

Treatment with another systemic antibiotic for the current infection for more than 24 hours prior to randomization.

-

Severe renal impairment (creatinine clearance < 30 mL/min), unless a dose adjustment protocol is in place.[10]

-

Pregnancy or lactation.

Study Design and Endpoints

A non-inferiority design is generally acceptable to regulatory agencies like the FDA and EMA when an effective standard-of-care treatment exists.[15][16]

Primary Endpoint:

-

Clinical Cure Rate at the Test-of-Cure (TOC) Visit: Assessed 7-14 days after the end of therapy.[12][17] Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.

Secondary Endpoints:

-

Microbiological Eradication Rate at the TOC Visit: Eradication or presumed eradication of the baseline pathogen(s).

-

All-cause Mortality: Assessed at Day 28.

-

Early Clinical Response (ECR): Assessed at Day 3-5, defined by improvement in key signs and symptoms of pneumonia.[18]

-

Safety and Tolerability: Incidence of adverse events (AEs) and serious adverse events (SAEs).

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound for the treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound medocaril for the treatment of pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. | BioWorld [bioworld.com]

- 6. This compound medocaril for the treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound medocaril in the treatment of hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanisms of action and antimicrobial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of this compound, an anti-MRSA cephalosporin with broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A Phase 3 Randomized Double-Blind Comparison of this compound Medocaril Versus Ceftazidime Plus Linezolid for the Treatment of Hospital-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinConnect | this compound in Hospital Acquired Pneumonia [clinconnect.io]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 16. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. academic.oup.com [academic.oup.com]

Application Notes: Efficacy of Ceftobiprole in Preclinical Sepsis Models

Introduction